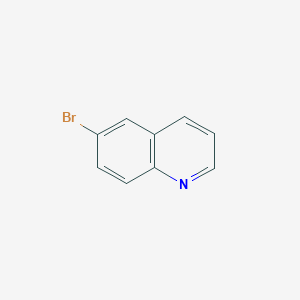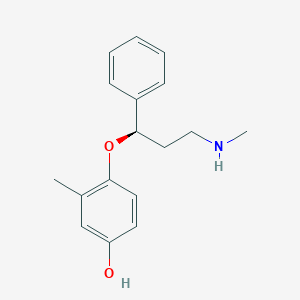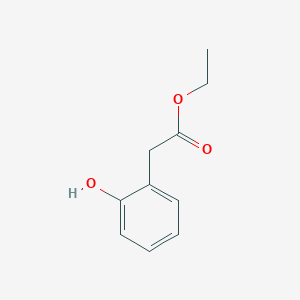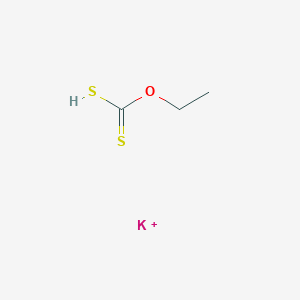
Zanoterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Zanoterone is derived from 5α-dihydroethisterone (5α-dihydro-17α-ethynyltestosterone). . Specific reaction conditions and industrial production methods are not widely documented, but the synthesis typically involves standard organic chemistry techniques such as alkylation, sulfonation, and cyclization reactions.
Chemical Reactions Analysis
Zanoterone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving the methylsulfonyl group, can lead to different derivatives with varying properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Zanoterone has been primarily studied for its potential in treating benign prostatic hyperplasia. It acts as an antagonist of the androgen receptor, which makes it useful in research related to androgen-dependent conditions . Additionally, its ability to increase testosterone and estradiol levels in men has implications for studies in endocrinology and reproductive health . Despite its limited clinical use, this compound serves as a valuable tool in understanding androgen receptor interactions and the development of antiandrogen therapies.
Mechanism of Action
Zanoterone exerts its effects by antagonizing the androgen receptor. It binds to the receptor with a relative binding affinity compared to metribolone of 2.2% . This binding prevents androgens like testosterone from activating the receptor, thereby inhibiting androgen-dependent processes. This compound does not inhibit enzymes such as 5α-reductase, aromatase, or hydroxysteroid dehydrogenases, which distinguishes its mechanism from other antiandrogens . It also induces the enzyme CYP3A4 in vivo, which can affect the metabolism of other drugs .
Comparison with Similar Compounds
Zanoterone is compared with other steroidal antiandrogens such as cyproterone acetate and non-steroidal antiandrogens like flutamide and bicalutamide. While cyproterone acetate has a higher relative potency (1.0) compared to this compound (0.4), it also has more severe side effects . Non-steroidal antiandrogens like bicalutamide (relative potency 4.3) are more potent and have a better side effect profile, making them more commonly used in clinical settings .
Similar Compounds
- Cyproterone acetate
- Flutamide
- Bicalutamide
- Hydroxyflutamide
This compound’s uniqueness lies in its specific binding affinity and lack of inhibition of certain enzymes, which can be advantageous in specific research contexts .
Properties
CAS No. |
107000-34-0 |
|---|---|
Molecular Formula |
C23H32N2O3S |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1S,2S,10S,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-6-methylsulfonyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol |
InChI |
InChI=1S/C23H32N2O3S/c1-5-23(26)11-9-19-17-7-6-16-12-20-15(14-25(24-20)29(4,27)28)13-21(16,2)18(17)8-10-22(19,23)3/h1,14,16-19,26H,6-13H2,2-4H3/t16-,17+,18-,19-,21-,22-,23-/m0/s1 |
InChI Key |
MHDDZDPNIDVLNK-ZGIWMXSJSA-N |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN(N=C5C4)S(=O)(=O)C)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(CC5=CN(N=C5C4)S(=O)(=O)C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN(N=C5C4)S(=O)(=O)C)C |
Key on ui other cas no. |
107000-34-0 |
Synonyms |
1'-(methylsulfonyl)-1'-H-pregn-20-yno-(3,2-c)pyrazole-17-ol Win 49596 Win-49596 zanoterone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzo[b]thiophene-2,3-dione](/img/structure/B19949.png)









